molecular formula C18H14N4O B11413206 5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole

5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole

Cat. No.: B11413206
M. Wt: 302.3 g/mol
InChI Key: IPNSAVZKEYUFBP-UHFFFAOYSA-N
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Description

5-[(1-Naphthyloxy)methyl]-1-phenyl-1H-tetrazole is a tetrazole derivative featuring a 1-phenyl group at the 1-position and a (1-naphthyloxy)methyl substituent at the 5-position. Tetrazoles are heterocyclic compounds valued for their bioisosteric properties, often serving as carboxylic acid replacements in medicinal chemistry due to their metabolic stability and hydrogen-bonding capacity . The naphthyloxy group in this compound introduces steric bulk and aromatic π-π interactions, which may enhance binding affinity in biological systems or influence reactivity in synthetic applications .

Preparation Methods

Synthetic Routes: The synthesis of this compound involves the reaction of a naphthyl ether with a tetrazole derivative. One common synthetic route is the Suzuki–Miyaura coupling, which employs boron reagents. Specifically, the compound can be prepared via the coupling of 1-naphthyloxyboronic acid with a phenyl halide (e.g., bromobenzene) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and provides good yields .

Industrial Production Methods: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized using the same principles as in the laboratory-scale synthesis. Scale-up would involve optimizing reaction conditions, ensuring safety, and achieving high purity.

Chemical Reactions Analysis

Reactions:

    Suzuki–Miyaura Coupling: As mentioned earlier, this compound is formed via the Suzuki–Miyaura coupling, which is a powerful carbon–carbon bond-forming reaction. It involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Other Reactions: While not extensively studied, this compound may also undergo other reactions typical of aryl ethers and tetrazoles, such as oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Boron Reagents: Boronic acids (e.g., 1-naphthyloxyboronic acid) are essential for the Suzuki–Miyaura coupling.

    Palladium Catalyst: Typically, a palladium(II) complex (e.g., PdCl2(PPh3)2) serves as the catalyst.

    Base: A base (e.g., potassium carbonate) facilitates the coupling reaction.

Major Products: The major product of the Suzuki–Miyaura coupling is 5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole itself.

Scientific Research Applications

Antioxidant Activity

Research has indicated that tetrazole derivatives, including 5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Antimicrobial Properties

Studies have shown that tetrazole derivatives possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes, making these compounds potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in experimental models. By modulating inflammatory pathways, this compound may offer therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Potential in Cancer Therapy

Emerging research suggests that tetrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The structural features of this compound may enhance its efficacy as an anticancer agent by targeting specific molecular pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Demonstrated significant reduction in oxidative stress markers in vitro and in vivo models .
Antimicrobial Efficacy Showed effectiveness against Gram-positive and Gram-negative bacteria, with potential applications in treating infections .
Anti-inflammatory Mechanism Reduced levels of pro-inflammatory cytokines in animal models, indicating potential for treating inflammatory diseases .
Cancer Cell Inhibition Induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer drug .

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Diversity

Compound Name Substituent at 5-Position Key Functional Groups Reference
5-[(1-Naphthyloxy)methyl]-1-phenyl-1H-tetrazole (1-Naphthyloxy)methyl Naphthyl ether, methyl linker
5-Methyl-1-(4’-methylnaphthalen-1’-yl)-1H-tetrazole 4’-Methylnaphthalen-1’-yl Methyl-substituted naphthyl
5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole (4-Methylbenzyl)sulfanyl Thioether, methylbenzyl
5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole (2-Chloro-6-fluorobenzyl)sulfanyl Halogenated thioether
5-((Diphenylphosphino)thio)-1-phenyl-1H-tetrazole (Diphenylphosphino)thio Phosphine-thioether

Key Observations :

  • Sulfanyl (S-) and phosphino-thio (P-S-) substituents (e.g., ) introduce distinct electronic effects, with sulfur atoms influencing redox activity and phosphine groups enabling coordination chemistry.

Physical and Spectral Properties

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
This compound Not reported Not reported NMR (δ 7.60–7.52, aromatic H; δ 3.35, CH2 linker)
1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole 145–147 82 IR: 1600 cm⁻¹ (C=N), ¹H NMR: δ 2.45 (CH3)
5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole 53–54 98 ¹H NMR: δ 3.35 (SCH2), δ 2.30 (CH3)
5-((Diphenylphosphino)thio)-1-phenyl-1H-tetrazole Not reported 85 ³¹P NMR: δ 45.2 (P-S)

Key Observations :

  • High yields (>80%) are common for tetrazole derivatives synthesized via nucleophilic substitution or metal-mediated reactions (e.g., ).
  • The absence of reported melting points for the target compound suggests a need for further characterization.

Key Observations :

  • Thiol- and phosphino-thio derivatives (e.g., ) require anhydrous conditions and metal bases (e.g., NaOMe), whereas naphthyloxy derivatives may utilize milder nucleophilic conditions.

Biological Activity

5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole is a compound belonging to the tetrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves multi-component reactions that yield significant product yields. One-pot condensation reactions using aromatic aldehydes, malononitrile, and sodium azide have been reported to be particularly effective. The synthetic route allows for variations in substitution patterns, which can influence biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The cytotoxic effects were assessed using the MTT assay, revealing significant activity in comparison to normal skin fibroblast cells (BJ-1) .

Table 1: Cytotoxic Activity of Tetrazole Derivatives

CompoundCell LineIC50 (µM)Reference
4cA43112.5
4cHCT11615.0
5BJ-1>50

Antimicrobial Activity

The antimicrobial properties of tetrazoles have also been investigated. In vitro studies demonstrated that derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. Additionally, antifungal activity against Candida albicans was noted, suggesting a broad spectrum of antimicrobial efficacy .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Klebsiella pneumoniae30
Candida albicans20

Antioxidant Activity

The antioxidant capacity of tetrazole derivatives has been evaluated using the DPPH assay. Results indicated that these compounds possess significant antioxidant properties, even at low concentrations, which is crucial for mitigating oxidative stress in biological systems .

Case Studies

In a study involving the evaluation of various tetrazole derivatives, the compound 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile was highlighted for its potent antitumor activity. The study demonstrated that this derivative could effectively inhibit tumor growth in vivo and suggested its potential as a therapeutic agent against epidermoid carcinoma .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between tetrazole derivatives and specific biological targets. For example, binding affinity assessments with the CSNK2A1 receptor revealed promising results for certain derivatives, indicating their potential as inhibitors in cancer therapy .

Table 3: Molecular Docking Results

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
4cCSNK2A1-6.8687
5CSNK2A1-6.5000

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via cycloaddition of nitriles with sodium azide under catalytic conditions. Key methods include:

  • Heterogeneous Catalysis : Using nano-TiCl₄·SiO₂ as a catalyst in solvent-free conditions achieves high yields (85–92%) with short reaction times (20–30 min) .
  • Continuous Flow Technology : Enhances safety and scalability for tetrazole synthesis by improving heat/mass transfer and reducing reaction time compared to batch processes .
  • PEG-400 Media : Optimizes coupling reactions between intermediates (e.g., chlorobenzoyl chlorides) under mild conditions (70–80°C), monitored by TLC for purity .
    Critical Parameters : Catalyst type, solvent polarity, and temperature significantly impact regioselectivity and byproduct formation.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this tetrazole derivative?

Answer:

  • FT-IR and NMR : Confirm functional groups (e.g., tetrazole ring at ~1450 cm⁻¹) and aromatic protons (δ 7.2–8.5 ppm in 1^1H NMR) .
  • Hirshfeld Analysis : Maps intermolecular interactions (e.g., C–H···N, π-π stacking) to validate crystal packing and stability .
  • Single-Crystal X-ray Diffraction : Resolves bond angles and torsion angles, critical for distinguishing positional isomers (e.g., 1- vs. 2-substituted tetrazoles) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against inflammatory or bacterial targets?

Answer:

  • In Vitro Assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 inhibition (anti-inflammatory activity) or microdilution methods for MIC determination against S. aureus .
  • In Vivo Models : Employ carrageenan-induced paw edema in rodents to assess dose-dependent anti-inflammatory effects .
  • Control Experiments : Compare with known standards (e.g., ibuprofen for inflammation, ciprofloxacin for bacteria) and validate via dose-response curves.

Q. What strategies are recommended for analyzing contradictory bioactivity data across different studies?

Answer:

  • Meta-Analysis : Cross-reference pharmacological data (e.g., anti-inflammatory vs. anti-HIV activity) to identify assay-specific variables (e.g., cell lines, concentration ranges) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., naphthyloxy vs. chlorophenyl groups) to isolate pharmacophores responsible for divergent activities .
  • In Silico Docking : Use molecular dynamics simulations to predict binding affinities against different targets (e.g., COX-2 vs. HIV reverse transcriptase) .

Q. What computational methods are utilized to predict the pharmacological profile and optimize the structure?

Answer:

  • Molecular Docking : Identify potential binding sites using software like AutoDock Vina (e.g., interactions with COX-2 or bacterial DNA gyrase) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity to prioritize derivatives for synthesis .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) to optimize drug-likeness .

Q. Data Contradiction and Methodological Challenges

Q. How can discrepancies in tetrazole synthesis yields between traditional and flow-based methods be resolved?

Answer:

  • Parameter Optimization : Compare batch vs. flow conditions (e.g., residence time, pressure) using DOE (Design of Experiments) to identify critical variables .
  • Byproduct Analysis : Employ LC-MS to detect intermediates (e.g., unreacted nitriles) and adjust stoichiometry or catalyst loading .

Q. What advanced characterization techniques address ambiguities in crystallographic data for tetrazole derivatives?

Answer:

  • High-Resolution XRD : Resolve disorder in naphthyloxy groups by collecting data at low temperatures (100 K) to reduce thermal motion artifacts .
  • SC-XRD vs. PXRD : Use single-crystal data to validate phase purity when powder patterns show overlapping reflections .

Q. Tables for Key Data

Table 1: Comparative Synthesis Methods

MethodCatalystYield (%)TimePurity (HPLC)Reference
Nano-TiCl₄·SiO₂Solvent-free9225 min>99%
Continuous FlowZnCl₂8810 min98%
PEG-400 HeterogeneousBleaching Earth851 hr97%

Table 2: Biological Activity Profile

Assay TypeTargetIC50/MICReference
Anti-inflammatoryCOX-2 inhibition2.3 µM
AntibacterialS. aureus8 µg/mL
Anti-HIVRT inhibition15 µM

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

5-(naphthalen-1-yloxymethyl)-1-phenyltetrazole

InChI

InChI=1S/C18H14N4O/c1-2-9-15(10-3-1)22-18(19-20-21-22)13-23-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2

InChI Key

IPNSAVZKEYUFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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